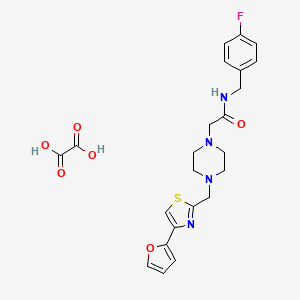![molecular formula C19H12FN3O3S B2450096 N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049439-19-1](/img/structure/B2450096.png)
N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide” is a complex organic molecule. It contains several functional groups including a benzodioxole, a fluorophenyl group, an imidazole, a thiazole, and a carboxamide. These functional groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzodioxole could be formed through a condensation reaction of a catechol and a methylene halide. The imidazole and thiazole rings could be formed through cyclization reactions involving appropriate precursors .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The benzodioxole, imidazole, and thiazole rings would contribute to the rigidity of the molecule, while the fluorophenyl and carboxamide groups could participate in various intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For instance, the imidazole and thiazole rings are aromatic and thus relatively stable, but can be involved in electrophilic substitution reactions. The carboxamide group could participate in hydrolysis reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings and a fluorine atom could increase its lipophilicity, potentially affecting its solubility and permeability. The carboxamide group could form hydrogen bonds, influencing its interactions with other molecules .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide:
Anticancer Activity
This compound has shown promising results in anticancer research. It has been evaluated for its ability to inhibit the growth of various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells. The compound induces cell cycle arrest and apoptosis, making it a potential candidate for developing new anticancer therapies .
Antimicrobial Properties
Research has indicated that this compound possesses significant antimicrobial properties. It has been tested against a range of bacterial and fungal strains, demonstrating its potential as an antimicrobial agent. This makes it a valuable candidate for developing new antibiotics or antifungal medications .
Neuroprotective Effects
Studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. It has shown potential in protecting neuronal cells from oxidative stress and apoptosis, suggesting its use in treating conditions like Alzheimer’s and Parkinson’s diseases .
Anti-inflammatory Applications
The compound has been investigated for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential candidate for developing new anti-inflammatory drugs .
Antioxidant Activity
Research has demonstrated that this compound exhibits strong antioxidant activity. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing and treating diseases associated with oxidative damage, such as cardiovascular diseases and certain cancers .
Drug Delivery Systems
The compound has been explored for its use in drug delivery systems. Its unique chemical structure allows it to be incorporated into various delivery platforms, such as nanoparticles and liposomes, enhancing the delivery and efficacy of therapeutic agents.
These applications highlight the versatility and potential of N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide in various fields of scientific research.
Anticancer Activity Antimicrobial Properties Neuroprotective Effects Anti-inflammatory Applications Antioxidant Activity : Enzyme Inhibition : Photodynamic Therapy : Drug Delivery Systems
Direcciones Futuras
Given the potential biological activities associated with the functional groups in this compound, it could be of interest for further study. Future research could focus on synthesizing the compound and testing its biological activity. If it shows promising activity, further studies could be done to optimize its structure and improve its potency .
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. The compound is chemically synthesized and does not appear to have been extensively studied
Mode of Action
It’s worth noting that compounds with similar structures have been used as modulators of atp-binding cassette transporters . This suggests that the compound might interact with its targets in a similar way, but this is purely speculative and requires further investigation.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O3S/c20-12-3-1-11(2-4-12)14-8-23-15(9-27-19(23)22-14)18(24)21-13-5-6-16-17(7-13)26-10-25-16/h1-9H,10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXUAMUMIVZYMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CSC4=NC(=CN34)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2450024.png)
![N-[[6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methyl]but-2-ynamide](/img/structure/B2450025.png)


![N-(5-Chloro-2-methoxyphenyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carboxamide](/img/no-structure.png)

![2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2450033.png)
![4,5,6,7,8,9-hexahydro-1H-cycloocta[c]pyrazole-3-carboxylic acid](/img/structure/B2450034.png)
![(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2450035.png)
![2-ethoxy-4-[1-(3-ethoxy-4-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol](/img/structure/B2450036.png)